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This technical guide provides a comprehensive overview of the principles and practices of

"salting out," a cornerstone technique in protein purification. Leveraging the differential

solubility of proteins in high ionic strength solutions, salting out offers a robust, scalable, and

cost-effective method for the initial fractionation and concentration of proteins from complex

biological mixtures. This document will delve into the theoretical underpinnings of this process,

provide practical experimental protocols, and present quantitative data to guide the design and

optimization of protein purification strategies.

Core Principles of Salting Out
At its core, salting out is a process that induces protein precipitation by increasing the salt

concentration of a solution. This phenomenon is governed by the intricate interplay between

proteins, water molecules, and salt ions.

The Role of Water and Protein Hydration
In an aqueous environment, proteins are solubilized through the formation of a hydration shell,

where water molecules surround the protein, interacting with its charged and polar surface

residues. This hydration layer is crucial for maintaining the protein's native conformation and

preventing aggregation.[1]
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The addition of high concentrations of salt disrupts this delicate balance. Salt ions, being highly

charged, attract and sequester water molecules for their own hydration. This competition for

water molecules effectively "strips" the hydration shell from the protein surface.[2][3] As the

protein becomes progressively dehydrated, the attractive forces between hydrophobic patches

on the surfaces of different protein molecules begin to dominate over the repulsive forces of

like charges. This leads to protein-protein aggregation and, ultimately, precipitation out of the

solution.[4]

It is important to distinguish "salting out" from "salting in." At very low salt concentrations

(typically <0.5 M), protein solubility can actually increase with the addition of salt.[3] This

"salting in" effect is due to the salt ions shielding the charged groups on the protein surface,

which reduces intermolecular electrostatic attractions that can lead to aggregation at very low

ionic strengths.
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Figure 1: Conceptual diagram illustrating the principles of salting in and salting out.

The Hofmeister Series: Choosing the Right Salt
The effectiveness of a particular salt in promoting protein precipitation is described by the

Hofmeister series, an empirical ranking of ions based on their ability to salt out proteins.[5]

Generally, anions have a more pronounced effect than cations.

Hofmeister Series for Anions (from most to least effective at salting out): Citrate³⁻ > SO₄²⁻ >

HPO₄²⁻ > F⁻ > Cl⁻ > Br⁻ > I⁻ > NO₃⁻ > ClO₄⁻

Hofmeister Series for Cations (from most to least effective at salting out): NH₄⁺ > K⁺ > Na⁺ >

Li⁺ > Mg²⁺ > Ca²⁺

Ions at the beginning of the series are termed kosmotropes (or "structure-makers"). They are

strongly hydrated and are highly effective at salting out proteins while also tending to stabilize

their native structure.[6] Conversely, ions at the end of the series are chaotropes (or "structure-

breakers"), which are less effective at precipitation and can even act as denaturants at high

concentrations.[7]

For protein purification, the ideal salt is a potent kosmotrope that is highly soluble, inexpensive,

and does not interfere with downstream applications. Ammonium sulfate ((NH₄)₂SO₄) is the

most widely used salt for this purpose as it fulfills all these criteria.[4] The sulfate anion is highly

kosmotropic, and the ammonium cation also contributes favorably to the salting-out effect.[2]

Key Factors Influencing Salting Out
The precipitation of a specific protein is dependent on several factors that can be manipulated

to achieve differential fractionation.

Protein Properties: The intrinsic properties of a protein, such as its size, hydrophobicity, and

surface charge distribution, are primary determinants of its solubility. Larger and more

hydrophobic proteins tend to precipitate at lower salt concentrations.[5]

pH: Protein solubility is at its minimum at the protein's isoelectric point (pI), the pH at which

the net charge of the protein is zero.[8] Therefore, adjusting the pH of the solution to the pI of

the target protein can enhance its precipitation. In practice, salting out is often performed at a
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pH slightly below the pI to promote interaction between the cationic sites on the protein and

the sulfate anions.

Temperature: The effect of temperature on protein solubility during salting out can be protein-

dependent. For some proteins, such as carboxyhemoglobin, solubility decreases with

increasing temperature, making precipitation more effective at room temperature than at 4°C.

However, to minimize protein degradation and denaturation, salting out is conventionally

carried out at low temperatures (e.g., 4°C).[8]

Protein Concentration: The initial concentration of the protein in the solution can also

influence the salt concentration required for precipitation. More concentrated protein

solutions generally require a lower salt concentration to initiate precipitation.

Quantitative Data for Ammonium Sulfate
Precipitation
The amount of ammonium sulfate required for precipitation is typically expressed as a

percentage of a saturated solution. A fully saturated ammonium sulfate solution at 0°C is

approximately 3.9 M.[9] The following tables provide a guide for preparing ammonium sulfate

solutions and the typical precipitation ranges for common proteins.

Table 1: Grams of Solid Ammonium Sulfate to Add to 1 Liter of Solution to Achieve a Desired

Saturation.[7][10]
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Initia
l
Satu
ratio
n (%)

10% 20% 30% 40% 50% 60% 70% 80% 90% 100%

0 56 114 176 243 313 390 472 561 662 767

10 57 118 183 251 326 406 494 592 694

20 59 123 189 262 340 424 520 619

30 62 127 198 273 356 449 546

40 63 132 205 285 375 469

50 66 137 214 302 392

60 69 143 227 314

70 72 153 237

80 77 157

90 77

Table 2: Typical Ammonium Sulfate Precipitation Ranges for Various Proteins.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Source
Precipitation
Range (%
Saturation)

Reference(s)

Immunoglobulins

(IgG)
Serum 40-50% [11][12][13]

Fibrinogen Plasma ~20-25%

Serum Albumin Serum/Plasma 50-100% [14]

Lysozyme Egg White 60-90% [9][15]

Ovalbumin Egg White ~50% [15]

Papain Papaya Latex ~60% [16]

Experimental Protocols
This section provides a generalized workflow for ammonium sulfate precipitation and a specific

protocol for the fractionation of proteins from bovine serum.

General Experimental Workflow
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Start: Crude Protein Extract

Slowly add solid (NH₄)₂SO₄

to first target saturation (e.g., 40%)
while stirring at 4°C

Incubate for 30-60 min
at 4°C to allow precipitation

Centrifuge (e.g., 10,000 x g, 20 min, 4°C)

Collect Pellet 1 (unwanted proteins)
and Supernatant 1

To Supernatant 1, add more (NH₄)₂SO₄

to second target saturation (e.g., 80%)

Incubate for 30-60 min
at 4°C

Centrifuge (e.g., 10,000 x g, 20 min, 4°C)

Collect Pellet 2 (target protein)
and Supernatant 2

Resolubilize Pellet 2 in a minimal
volume of appropriate buffer

Desalt the protein solution
(e.g., dialysis or gel filtration)

End: Partially Purified Protein
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Figure 2: A generalized experimental workflow for fractional ammonium sulfate precipitation.
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Detailed Protocol: Fractionation of Bovine Serum
Albumin and Immunoglobulins
This protocol describes the separation of immunoglobulins and albumin from bovine serum.[14]

Materials:

Bovine serum

Solid ammonium sulfate (analytical grade)

Phosphate Buffered Saline (PBS), pH 7.4

Magnetic stirrer and stir bar

Refrigerated centrifuge

50 mL centrifuge tubes

Dialysis tubing (e.g., 10 kDa MWCO)

Procedure:

Initial Preparation:

Dilute 10 mL of bovine serum with 40 mL of cold PBS in a beaker placed in an ice bath.

Place the beaker on a magnetic stirrer and begin gentle stirring.

First Precipitation Cut (to precipitate globulins, including IgG):

Slowly add solid ammonium sulfate to the diluted serum to achieve 50% saturation. This

will precipitate most of the globulins. The amount of ammonium sulfate to add can be

calculated from tables or online calculators.

Continue stirring for 30-60 minutes at 4°C after all the salt has dissolved.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://scholarworks.sfasu.edu/cgi/viewcontent.cgi?article=1000&context=chemistry_facultypubs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the solution to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes at

4°C.

Carefully decant the supernatant into a clean beaker and save it for the next step. The

pellet contains the immunoglobulin fraction.

Second Precipitation Cut (to precipitate albumin):

To the supernatant from the previous step, slowly add solid ammonium sulfate to bring the

concentration to 100% saturation. This will precipitate the albumin.

Stir for 30-60 minutes at 4°C.

Centrifuge at 10,000 x g for 20 minutes at 4°C.

Discard the supernatant. The pellet contains the albumin fraction.

Resolubilization and Desalting:

Resolubilize the albumin pellet in a minimal volume of cold PBS (e.g., 5-10 mL).

To remove the high concentration of ammonium sulfate, place the resolubilized protein

solution in dialysis tubing and dialyze against a large volume of PBS at 4°C. Change the

dialysis buffer 2-3 times over a period of 12-24 hours.

Analysis:

Determine the protein concentration of the purified fractions (e.g., using a Bradford or BCA

assay).

Analyze the purity of the fractions by SDS-PAGE.

Conclusion
Salting out, particularly with ammonium sulfate, remains a powerful and widely applicable

technique in the initial stages of protein purification. Its effectiveness in concentrating and

fractionating proteins from crude extracts makes it an indispensable tool for researchers in both

academic and industrial settings. A thorough understanding of the underlying principles and the
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factors that influence the process, as outlined in this guide, is essential for the successful

design and execution of protein purification protocols. By carefully controlling parameters such

as salt concentration, pH, and temperature, researchers can effectively enrich for their protein

of interest, paving the way for subsequent high-resolution chromatographic purification steps.
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To cite this document: BenchChem. [The Principles of "Salting Out": An In-depth Technical
Guide to Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178466#principles-of-salting-out-for-protein-
purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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